Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
Overview
Description
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H9F2NO2·HCl It is a derivative of cyclobutane, featuring both amino and difluoromethyl groups
Scientific Research Applications
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through .
Introduction of Difluoromethyl Group: The difluoromethyl group is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST).
Amination: The amino group is introduced through nucleophilic substitution reactions, typically using ammonia or amines.
Esterification: The carboxylate group is esterified using methanol in the presence of acid catalysts.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thiol derivatives.
Mechanism of Action
The mechanism of action of methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate hydrochloride: Similar structure but with an aminomethyl group instead of an amino group.
Methyl 1-amino-3,3-difluorocyclopentane-1-carboxylate hydrochloride: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and the cyclobutane ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-4(10)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFFQSRXEAKHCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193061-54-8 | |
Record name | methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.